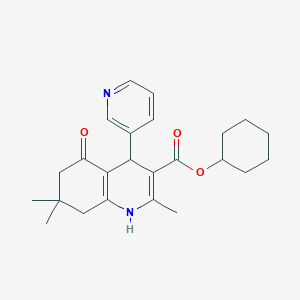![molecular formula C18H15NOS B4261208 4-(3-methyl-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4261208.png)
4-(3-methyl-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
描述
4-(3-methyl-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as DMQX, is a synthetic compound that has been extensively studied for its effects on the central nervous system. It is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in excitatory neurotransmission in the brain. DMQX has been used as a tool compound in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions.
作用机制
4-(3-methyl-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one acts as a competitive antagonist of the AMPA subtype of glutamate receptors. By binding to the receptor site, it prevents the binding of glutamate, which is the primary neurotransmitter involved in excitatory neurotransmission in the brain. This results in a reduction of excitatory synaptic transmission and can lead to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
The effects of 4-(3-methyl-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one on the central nervous system are complex and depend on a range of factors, including the dose, route of administration, and duration of exposure. Some of the effects that have been observed in scientific research include a reduction in synaptic plasticity, impaired learning and memory, and changes in locomotor activity and anxiety-like behavior. 4-(3-methyl-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has also been shown to have neuroprotective effects in some animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-(3-methyl-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in scientific research is its specificity for the AMPA subtype of glutamate receptors. This allows researchers to selectively block the activity of these receptors and study their role in various physiological and pathological conditions. However, one limitation of 4-(3-methyl-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is its relatively short half-life, which can make it difficult to maintain a steady-state concentration in the brain over an extended period of time.
未来方向
There are many potential future directions for research involving 4-(3-methyl-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One area of interest is the role of AMPA receptors in the development and progression of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic use of 4-(3-methyl-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one or other AMPA receptor antagonists for the treatment of these and other neurological disorders. Additionally, further research is needed to better understand the complex effects of 4-(3-methyl-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one on the central nervous system and to develop more effective methods for its administration and delivery.
科学研究应用
4-(3-methyl-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been used extensively in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. For example, it has been used to study the effects of AMPA receptor blockade on synaptic plasticity, learning, and memory. It has also been used to investigate the role of AMPA receptors in the development and progression of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-(3-methylthiophen-2-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-11-8-9-21-18(11)15-10-16(20)19-17-13-5-3-2-4-12(13)6-7-14(15)17/h2-9,15H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWCHQOLLIQGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide](/img/structure/B4261127.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B4261132.png)
![N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-2-(4-pyrimidin-5-yl-1H-pyrazol-1-yl)acetamide](/img/structure/B4261136.png)
![N-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]methyl}ethanamine trifluoroacetate](/img/structure/B4261144.png)
![1-[3-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]ethanone](/img/structure/B4261153.png)
![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-{[5-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B4261160.png)
![3-cyclobutyl-5-{[5-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4261174.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4261181.png)

![2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4261188.png)
![1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B4261196.png)


